molecular formula C15H16N2O2 B13004064 6-(Benzyl(methyl)amino)-4-methylnicotinic acid

6-(Benzyl(methyl)amino)-4-methylnicotinic acid

Cat. No.: B13004064
M. Wt: 256.30 g/mol
InChI Key: GYTFKTZPLAJKBV-UHFFFAOYSA-N
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Description

6-(Benzyl(methyl)amino)-4-methylnicotinic acid is a compound of interest in various fields of chemistry and biology It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Benzyl(methyl)amino)-4-methylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its benzyl and methyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in NAD+ biosynthesis.

    6-Benzylaminopurine: A cytokinin that promotes cell division and growth in plants.

    4-Methylnicotinic Acid: A derivative of nicotinic acid with a methyl group at the 4-position.

Uniqueness

6-(Benzyl(methyl)amino)-4-methylnicotinic acid is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This structural modification enhances its chemical properties, making it more versatile in various applications compared to its parent compound and other derivatives .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-11-8-14(16-9-13(11)15(18)19)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

GYTFKTZPLAJKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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